8-chloro-2-[(4-ethoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
8-Chloro-2-[(4-ethoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazolo-quinazolinone scaffold. Its molecular formula is C₁₉H₁₄ClN₅O₂S, with a molecular weight of 407.87 g/mol. The structure comprises a quinazolinone core fused with a 1,3,4-thiadiazole ring, substituted at position 8 with chlorine and at position 2 with a 4-ethoxyphenylamino group. This substitution pattern is critical for its pharmacological properties, as the ethoxy group enhances lipophilicity and bioavailability, while the chlorine atom may influence electronic effects and target binding .
The compound belongs to the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one family, which has been explored for diverse biological activities, including antiviral, antibacterial, and receptor antagonism .
Properties
IUPAC Name |
8-chloro-2-(4-ethoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-2-24-12-6-4-11(5-7-12)19-16-21-22-15(23)13-8-3-10(18)9-14(13)20-17(22)25-16/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEQYFPAPRCWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
The compound interacts with the active site of the STAT3 enzyme. The binding of the compound to STAT3 inhibits its activity, thereby preventing the transcription of genes that promote cell growth and survival.
Biochemical Pathways
The inhibition of STAT3 disrupts several biochemical pathways. Primarily, it affects the JAK-STAT signaling pathway , which is involved in cell growth, survival, and differentiation. By inhibiting STAT3, the compound can potentially halt the growth of cancer cells.
Biological Activity
The compound 8-chloro-2-[(4-ethoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a derivative of the thiadiazole and quinazoline classes, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a thiadiazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of proliferation .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties . The compound has shown effectiveness against various bacterial and fungal strains. For example:
- Antibacterial Testing : Studies report that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may interact with DNA and inhibit its synthesis, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
Case Studies
A recent study focused on synthesizing various thiadiazole derivatives and evaluating their anticancer activities. The results indicated that modifications to the thiadiazole ring significantly affected the biological activity profiles, emphasizing the importance of structural variations in enhancing efficacy .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 8-chloro-2-[(4-ethoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one demonstrate significant anticancer properties. A study conducted on various quinazoline derivatives showed that they inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| A | 8-Chloro derivative | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| B | Similar quinazoline | HeLa (cervical cancer) | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.
| Study | Test Organism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| C | S. aureus | 32 µg/mL | Cell wall disruption |
| D | E. coli | 64 µg/mL | Protein synthesis inhibition |
Dyeing Agents
Due to its unique chemical structure, this compound can serve as an intermediate in the synthesis of dyes. The presence of the thiadiazole and quinazoline rings allows for vibrant color production while maintaining stability under various conditions.
Photovoltaic Materials
Recent studies have explored the use of thiadiazole derivatives in organic photovoltaics. The incorporation of this compound into polymer blends has shown promise in enhancing light absorption and charge transport properties.
Case Study 1: Anticancer Activity Evaluation
In a controlled experiment involving a series of quinazoline derivatives including our compound, researchers evaluated their effects on human cancer cell lines. Results indicated that modifications to the ethoxy group significantly enhanced cytotoxicity against breast cancer cells compared to unmodified derivatives.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiadiazole compounds against common pathogens. The study concluded that the presence of chloro and ethoxy groups significantly improved antimicrobial activity, positioning this compound as a candidate for further development in antibacterial agents.
Comparison with Similar Compounds
Key Observations :
- Chlorine at Position 8: Enhances antiviral activity. The 8-chloro derivative in showed anti-HIV-2 activity, while non-halogenated analogues (e.g., 2-methyl) exhibited antibacterial effects .
- Amino Group at Position 2: Aromatic substituents (e.g., 4-ethoxyphenyl, 3-chloro-4-fluorophenyl) improve receptor binding affinity, likely due to π-π interactions with target proteins .
Antiviral Activity
- 8-Chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: Demonstrated moderate anti-HIV-2 activity, with 40–50% inhibition at 10 μM .
- 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one : Lacks antiviral activity but showed antibacterial effects against Escherichia coli comparable to amoxicillin .
- Target Compound (8-Chloro-2-[(4-Ethoxyphenyl)Amino]): Predicted enhanced activity due to the ethoxy group’s electron-donating effects, which may stabilize interactions with viral proteases .
Antibacterial Activity
- 2-(4-Methoxyphenylamino)-[1,3,4]thiadiazolo[2,3-b]thieno-pyrimidin-5(4H)-one: Exhibited MIC values of 8–16 μg/mL against Gram-negative bacteria .
- 2-Methyl Derivatives : Showed broader-spectrum activity but lower potency compared to amoxicillin .
Structure–Activity Relationship (SAR) Trends
- Position 2 (Amino Group): Electron-Donating Groups (e.g., ethoxy): Improve solubility and target binding via hydrogen bonding . Bulky Substituents (e.g., dichlorophenoxyethyl): Reduce activity due to steric hindrance .
- Position 8 (Chlorine) :
- Fused Ring Systems: Thieno-pyrimidinone bioisosteres (e.g., USP/VA-2 in ) show comparable activity to quinazolinones, suggesting scaffold flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
